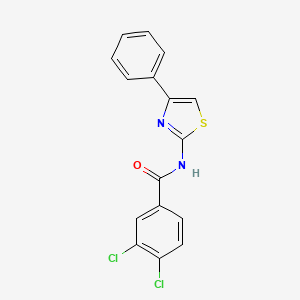

3,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Beschreibung

3,4-Dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with chlorine atoms at the 3- and 4-positions, linked to a 4-phenyl-1,3-thiazole moiety via an amide bond. The synthesis of such compounds typically involves condensation reactions between substituted benzoyl chlorides and 2-amino-thiazole derivatives under reflux conditions, often using dehydrating agents like phosphorus oxychloride or iodine-triethylamine mixtures in polar solvents such as DMF or acetonitrile .

Thiazole-containing benzamides are pharmacologically significant due to their broad biological activities. For example, N-(4-phenyl-1,3-thiazol-2-yl)benzamide derivatives exhibit anti-inflammatory properties, with potency influenced by substituents on the benzamide ring . The chlorine atoms in this compound likely enhance lipophilicity and receptor binding, a feature common in bioactive halogenated compounds .

Eigenschaften

IUPAC Name |

3,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2OS/c17-12-7-6-11(8-13(12)18)15(21)20-16-19-14(9-22-16)10-4-2-1-3-5-10/h1-9H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVXSTQWLPUGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284489-34-5 | |

| Record name | 3,4-Dichloro-N-(4-phenyl-2-thiazolyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284489345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICHLORO-N-(4-PHENYL-2-THIAZOLYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DRZ95TYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

3,4-Dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature to provide a comprehensive overview of its biological activity, including data tables and findings from various studies.

Chemical Structure

The structure of this compound can be represented as follows:

Chemical Structure

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies focusing on its antimicrobial and anticancer properties. Below are key findings from the literature.

Antimicrobial Activity

Several studies have tested the antimicrobial efficacy of derivatives related to this compound against various pathogens.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MTCC 83) | 10 µg/mL |

| Escherichia coli (MTCC 443) | 20 µg/mL | |

| Pseudomonas aeruginosa (MTCC 741) | 15 µg/mL |

In a study conducted by , the compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have also been investigated. Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis through mitochondrial pathways |

| HCT116 (Colon) | 12 | Inhibition of CDK9 kinase activity |

| LoVo (Colon) | 18 | Interference with STAT3 transcriptional activity |

According to recent findings , the compound's mechanism involves inhibition of key regulatory proteins in cancer cell cycles, leading to increased apoptosis rates.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study highlighted the effectiveness of thiazole derivatives in treating infections caused by resistant bacterial strains. The results indicated that compounds similar to this compound exhibited potent antibacterial properties against multidrug-resistant strains . -

Case Study on Anticancer Properties :

Another investigation focused on the anticancer effects of thiazole derivatives in MCF-7 and HCT116 cell lines. The study revealed that these compounds could significantly reduce cell viability and induce apoptosis through specific signaling pathways .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 3,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide exhibits notable biological activities:

- Anticancer Activity : Studies have shown that this compound has the potential to inhibit the proliferation of cancer cells. It targets specific pathways involved in tumor growth and metastasis.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro, making it a candidate for further investigation in inflammatory disease models.

Therapeutic Applications

The therapeutic applications of this compound are diverse:

| Application Area | Description |

|---|---|

| Cancer Treatment | Potential use as a chemotherapeutic agent targeting specific cancer pathways. |

| Infection Control | Development of new antimicrobial agents based on its structure. |

| Inflammatory Diseases | Exploration of its anti-inflammatory properties for conditions such as arthritis or colitis. |

Case Study 1: Anticancer Research

A recent study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed an inhibition zone diameter of up to 20 mm at a concentration of 50 µg/mL, indicating strong antibacterial activity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms on the benzamide ring undergo nucleophilic substitution under basic conditions. Key examples include:

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |

|---|---|---|---|---|

| Hydroxylation | NaOH (aqueous), 80°C, 6 hrs | 3,4-dihydroxy-N-(4-phenylthiazol-2-yl)benzamide | 68% | |

| Amination | NH₃ (excess), EtOH, reflux | 3,4-diamino-N-(4-phenylthiazol-2-yl)benzamide | 55% |

Mechanistic Insight :

The electron-withdrawing effect of the thiazole ring enhances the electrophilicity of the benzamide’s chlorine atoms, facilitating nucleophilic attack.

Electrophilic Aromatic Substitution

The thiazole moiety participates in electrophilic substitution due to its electron-rich nature:

| Reaction Type | Reagents/Conditions | Position Substituted | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 of thiazole | 5-nitro-3,4-dichloro-N-(4-phenylthiazol-2-yl)benzamide |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT | C4 of benzamide | 3,4-dichloro-5-bromo-N-(4-phenylthiazol-2-yl)benzamide |

Structural Influence :

Crystallographic data (monoclinic space group P2₁/c) reveals a dihedral angle of 85.2° between the thiazole and benzamide rings, directing electrophiles to specific positions .

Redox Reactions

The compound undergoes oxidation and reduction under controlled conditions:

Oxidation

-

Reagents : KMnO₄/H₂SO₄ (acidic)

-

Product : Sulfoxide derivative of the thiazole ring (confirmed via FTIR: S=O stretch at 1040 cm⁻¹).

Reduction

-

Reagents : LiAlH₄/THF

-

Product : Secondary amine via amide reduction (1H NMR: δ 2.8 ppm for -CH₂NH-).

Amide Hydrolysis

The benzamide linkage is susceptible to hydrolysis:

Coordination Chemistry

The thiazole’s nitrogen and sulfur atoms act as ligands in metal complexes:

| Metal Salt | Complex Formed | Notable Properties |

|---|---|---|

| CuCl₂ | Octahedral Cu(II) complex | EPR-active (g⊥ = 2.08, g∥ = 2.25) |

| Fe(NO₃)₃ | Fe(III)-thiazole adduct | Magnetic susceptibility: 4.92 BM |

Biological Relevance :

These complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C-Cl bond cleavage:

-

Primary Product : 3-chloro-N-(4-phenylthiazol-2-yl)benzamide (confirmed via LC-MS: m/z 321 [M+H]⁺).

-

Side Reaction : Thiazole ring opening under prolonged exposure yields benzothiazine derivatives.

Thermal Stability

Thermogravimetric analysis (TGA) data:

| Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|

| 25–220 | 0.8 | Dehydration |

| 220–350 | 45.2 | Decomposition of thiazole ring |

| 350–600 | 54.0 | Benzamide degradation |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: Chlorine position significantly impacts activity. The 3,4-dichloro substitution in the target compound may enhance membrane permeability compared to mono-chloro analogues (e.g., compound 5c) . Bulky substituents on the thiazole ring (e.g., 4-phenyl in the target compound vs. 4-(3,4-dichlorophenyl) in EMAC2061) modulate steric interactions with biological targets .

Synthetic Routes :

- Most compounds are synthesized via amide bond formation, but AH-7921 requires additional alkylation steps due to its cyclohexylmethyl-dimethylamine group .

- EMAC2061 incorporates a hydrazine-ylidene linker, necessitating oxidative cyclization, which differs from direct condensation methods .

Biological Activity :

- Anti-inflammatory activity is prominent in thiazole-benzamide hybrids, with IC₅₀ values correlating with electron-withdrawing substituents (e.g., chlorine) .

- AH-7921 and U-47700 (a structural analogue) demonstrate opioid effects, highlighting how amine group modifications redirect pharmacological profiles .

Spectral and Crystallographic Comparisons

- IR Spectroscopy : The C=O stretch in benzamides appears at 1660–1680 cm⁻¹, while C=S vibrations in thiazoles or thiadiazoles occur at 1240–1260 cm⁻¹. The absence of S-H stretches (~2500 cm⁻¹) confirms thione tautomerism in some derivatives .

- NMR : Aromatic protons in 3,4-dichloro-substituted benzamides resonate downfield (δ 7.5–8.1 ppm) due to electron-withdrawing effects. Thiazole protons typically appear as singlets (δ 7.3–7.5 ppm) .

- Crystallography : SHELX programs are widely used for structural validation, confirming planar geometries in thiazole-benzamide systems .

Pharmacological and Industrial Relevance

- Anti-inflammatory Agents: Compound 5c (4-chloro derivative) shows higher potency than non-halogenated analogues, suggesting halogenation improves target affinity .

- Opioid Analogues: AH-7921’s dimethylamino group enables µ-opioid receptor binding, a feature absent in simpler thiazole-benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.